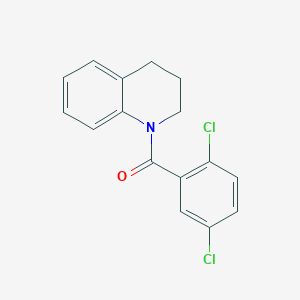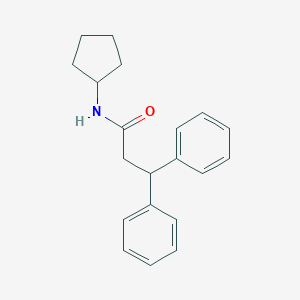![molecular formula C22H17N3O4 B406903 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B406903.png)
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is an organic compound with the molecular formula C22H17N3O4 and a molecular weight of 387.40 g/mol . This compound is notable for its complex structure, which includes a benzooxazole ring, a nitro group, and a benzamide moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multiple steps:
Formation of the Benzooxazole Ring: The initial step involves the synthesis of the benzooxazole ring. This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Nitration: The next step is the nitration of the aromatic ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide moiety. This can be achieved by reacting the nitro compound with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of oxidized derivatives such as quinones or carboxylic acids.
Scientific Research Applications
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzooxazole ring can bind to proteins, affecting their function and activity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide: Similar structure but with the nitro group at a different position.
2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenylamine: Lacks the nitro group and benzamide moiety.
N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide: Contains an oxadiazole ring instead of a benzooxazole ring.
Uniqueness
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzooxazole ring and a nitro group allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H17N3O4 |
|---|---|
Molecular Weight |
387.4g/mol |
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-10-11-20-18(12-13)24-22(29-20)15-7-5-8-17(14(15)2)23-21(26)16-6-3-4-9-19(16)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI Key |
JYBNQKSRFLBJLB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B406820.png)
![2-({[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B406821.png)
![3-amino-4-(1,3-benzodioxol-5-yl)-N-(3-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406822.png)
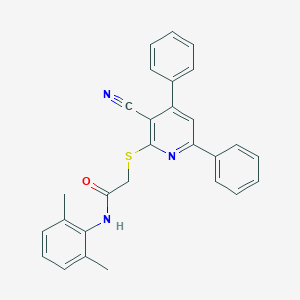
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B406825.png)
![3-methyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one](/img/structure/B406828.png)
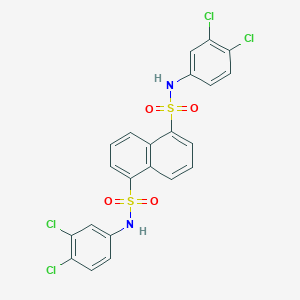
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406831.png)
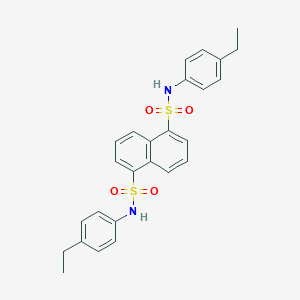

![5,5-Dicyclohexyl-7-(4-methylphenyl)-5,8-dihydrotetraazolo[1,5-c][1,3,5,2]triazaborinin-6-io-5-ide](/img/structure/B406839.png)

